molecular formula C11H16O2 B2572779 4-Methoxy-3-isopropylbenzyl alcohol CAS No. 31816-29-2

4-Methoxy-3-isopropylbenzyl alcohol

Cat. No.: B2572779
CAS No.: 31816-29-2
M. Wt: 180.247
InChI Key: CAJGMJADCCXLEU-UHFFFAOYSA-N
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Description

4-Methoxy-3-isopropylbenzyl alcohol, also known by its IUPAC name (3-isopropyl-4-methoxyphenyl)methanol, is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . This compound is characterized by a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methoxy group.

Scientific Research Applications

4-Methoxy-3-isopropylbenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-isopropylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-methoxy-3-isopropylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using catalysts like palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-isopropylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-3-isopropylbenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and isopropyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-isopropylbenzyl alcohol is unique due to the presence of both methoxy and isopropyl groups, which enhance its lipophilicity and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

(4-methoxy-3-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJGMJADCCXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31816-29-2
Record name [4-methoxy-3-(propan-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-isopropyl-4-methoxy-benzaldehyde (1.5 g, 8.42 mmol) in anhydrous THF (17 mL) cooled to -78° C. with a dry ice-acetone bath was added diisobutylaluminum hydride (34 mL, 1.0 M solution in THF, 34 mmol). After 1.5 h of cooling, 1N HCl (30 mL) was slowly added to the mixture. After the addition, the cooling bath was removed and the mixture left to stir at RT (ca. 15 min). The product was extracted with EtOAc (100 mL). The EtOAc extract was washed with brine (50 mL), dried (Na2SO4), filtered, and concentrated in vacuo to give 1.405 g of colorless oil as crude product. The crude product was purified by chromatography using the ISCO Combiflash SQ16X system (35 g Redisep silica gel column, 0 to 40% EtOAc in hexane for 30 min at 30 mL/min) to afford 1.272 g (84%) of compound 55 as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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